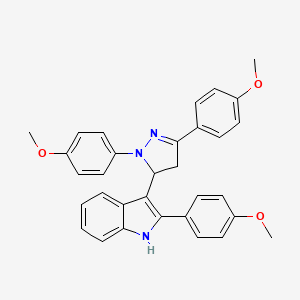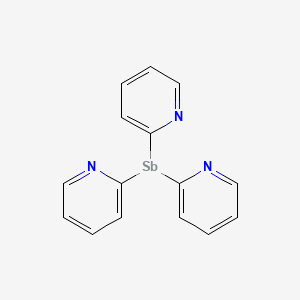
N-(1-Cycloocten-1-YL)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cycloocten-1-YL)pyrrolidine: is a heterocyclic organic compound with the molecular formula C12H21N . It is characterized by a pyrrolidine ring attached to a cyclooctene moiety. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cycloocten-1-YL)pyrrolidine typically involves the reaction of cyclooctanone with pyrrolidine in the presence of a catalyst. One common method includes heating cyclooctanone and pyrrolidine with p-toluenesulfonic acid in xylene under reflux conditions. The reaction mixture is then distilled under reduced pressure to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: N-(1-Cycloocten-1-YL)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the cyclooctene ring to a single bond, forming saturated derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides and strong bases are often used in substitution reactions.
Major Products Formed:
Oxidation: Cyclooctanone derivatives.
Reduction: Saturated cyclooctane derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-Cycloocten-1-YL)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of N-(1-Cycloocten-1-YL)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The cyclooctene moiety can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
N-(1-Cyclohexen-1-YL)pyrrolidine: Similar structure but with a cyclohexene ring instead of a cyclooctene ring.
N-(1-Cyclopenten-1-YL)pyrrolidine: Contains a cyclopentene ring.
N-(1-Cyclododecen-1-YL)pyrrolidine: Features a cyclododecene ring.
Uniqueness: N-(1-Cycloocten-1-YL)pyrrolidine is unique due to its larger ring size, which can influence its chemical reactivity and biological activity. The cyclooctene ring provides a different steric and electronic environment compared to smaller or larger rings, making it a valuable compound for studying structure-activity relationships .
Eigenschaften
Molekularformel |
C12H21N |
|---|---|
Molekulargewicht |
179.30 g/mol |
IUPAC-Name |
1-[(1E)-cycloocten-1-yl]pyrrolidine |
InChI |
InChI=1S/C12H21N/c1-2-4-8-12(9-5-3-1)13-10-6-7-11-13/h8H,1-7,9-11H2/b12-8+ |
InChI-Schlüssel |
MRBWQOZFKXZZKN-XYOKQWHBSA-N |
Isomerische SMILES |
C1CCC/C(=C\CC1)/N2CCCC2 |
Kanonische SMILES |
C1CCCC(=CCC1)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



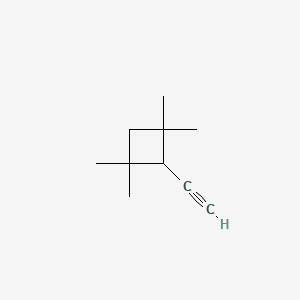
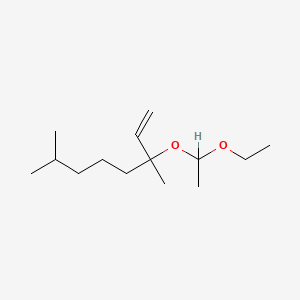
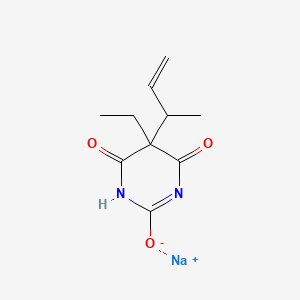

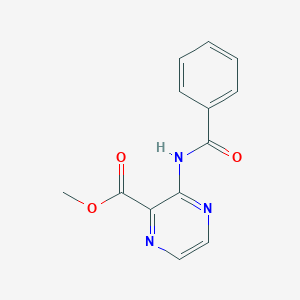


![5H-[1,2,3]Triazolo[4,5-D]pyrimidine](/img/structure/B13789857.png)
![2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13789861.png)

![(SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]phenylmethylene]glycinato(2-)-|EN,|EO]-Nickel](/img/structure/B13789888.png)
